8,5'-Cyclo-2'-deoxyadenosine

説明

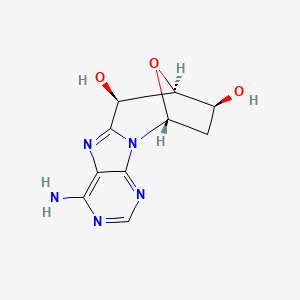

Structure

2D Structure

3D Structure

特性

分子式 |

C10H11N5O3 |

|---|---|

分子量 |

249.23 g/mol |

IUPAC名 |

(1R,11R,12S,13S)-7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-11,13-diol |

InChI |

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4-1-3(16)7(18-4)6(17)10(15)14-5/h2-4,6-7,16-17H,1H2,(H2,11,12,13)/t3-,4+,6-,7-/m0/s1 |

InChIキー |

MBVGIEDXZGVICG-FXZMZVCPSA-N |

異性体SMILES |

C1[C@@H]([C@H]2[C@@H](C3=NC4=C(N=CN=C4N3[C@@H]1O2)N)O)O |

正規SMILES |

C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)O)O |

同義語 |

2'-deoxy-8,5'-cycloadenosine 5',8-cyclo-2'-deoxyadenosine 8,5'-CDA 8,5'-cyclo-2'-deoxyadenosine |

製品の起源 |

United States |

Mechanisms of Formation of 8,5 Cyclo 2 Deoxyadenosine in Dna

Influence of DNA Conformation on Diastereomer Yields

The formation of this compound results in two possible diastereomers, designated as (5'R)-cdA and (5'S)-cdA, due to the creation of a new chiral center at the C5' position. nih.govmdpi.com The relative yields of these diastereomers are significantly influenced by the conformation of the DNA in which the lesion is formed. oup.comresearchgate.net

In contrast to single-stranded DNA, the formation of this compound in double-stranded DNA (dsDNA) shows a different stereochemical outcome. While some studies suggest that the (5'S)-diastereomer is formed in slightly higher yields than the (5'R)-diastereomer, others report that both diastereomers are produced in similar amounts. mdpi.comresearchgate.net The more constrained environment of the B-form DNA helix restricts the conformational freedom of the C5' radical, leading to a different diastereomeric ratio compared to the more flexible ssDNA. oup.com One study reported that the yield of 8,5'-cyclo-dAMP was two to three times higher in irradiated double-stranded DNA than in single-stranded DNA, a finding that contrasts with other research on the nucleoside level. ebi.ac.uk

Table 1: Diastereomer Ratios of this compound in Different DNA Conformations

| DNA Conformation | Predominant Diastereomer | Reference |

| Single-Stranded DNA | (5'R) | nih.govresearchgate.net |

| Double-Stranded DNA | (5'S) slightly higher or similar yields of both | mdpi.comresearchgate.net |

Table 2: G-Values for this compound Formation

| DNA Conformation | G-Value | Reference |

| Single-Stranded DNA | 0.042 | researchgate.net |

| Double-Stranded DNA | 0.025 | researchgate.net |

G-value represents the number of molecules formed per 100 eV of absorbed energy.

Formation in Single-Stranded DNA

Theoretical and Quantum Mechanical Studies on Formation Dynamics

Theoretical and quantum mechanical studies have provided deeper insights into the dynamics and energetics of this compound formation. Ab initio quantum-chemical methods have been employed to analyze the intramolecular cross-linking process. oup.com These studies have confirmed that the conformational preferences of the C5' deoxyribose radical precursor are a key factor in determining the stereospecificity of the reaction. oup.com

A good correlation has been found between the experimental yield ratios of the (5'R) and (5'S) stereoisomers and the calculated relative energies of the precursor C5' radical conformations. oup.com Quantum mechanics studies focusing on 2'-deoxyadenosine-3',5'-diphosphate as a model have shown that the formation of the (5'R) isomer is energetically more favorable in both gaseous and aqueous phases, which aligns with experimental observations in single-stranded DNA. nih.gov

These theoretical models suggest that for the cyclization to occur, the 2-deoxyribose moiety must adopt an O4'-exo conformation. Although this is one of the least energetically favored puckered forms of the furanose ring, it is a prerequisite for the formation of cdA. Molecular mechanics calculations have also been used to model the structural impact of both the (5'R) and (5'S) isomers on a B-DNA dodecamer, revealing that both diastereomers cause significant distortion to the DNA backbone. oup.com More advanced computational strategies like Density Functional Tight Binding (DFTB) have been used to explore the effects of cdA on DNA enzyme activity, further highlighting the structural perturbations caused by this lesion. mdpi.com

Structural Perturbations Induced by 8,5 Cyclo 2 Deoxyadenosine in Nucleic Acids

Alterations in Deoxyribose Conformation and Pseudorotation

The covalent linkage in 8,5'-cyclo-2'-deoxyadenosine imposes rigid constraints on the sugar-phosphate backbone, leading to an unusual and fixed conformation of the deoxyribose moiety. mdpi.com

A defining feature of the this compound lesion is the adoption of an O4'-exo conformation by the deoxyribose ring. nih.govnih.gov This specific sugar pucker, also referred to as a "west" conformation in the pseudorotation cycle, is a direct consequence of the C5'-C8 covalent bond. nih.govnih.gov In this conformation, the O4' atom is displaced out of the plane formed by C1', C2', C3', and C4'. nih.gov This is a significant deviation from the typical C2'-endo ("south") or C3'-endo ("north") conformations found in canonical B-form and A-form DNA, respectively. nih.gov NMR and DFT studies have confirmed that this O4'-exo pucker is an intrinsic feature of the cyclonucleoside itself and is maintained when incorporated into DNA duplexes. nih.govnih.gov

The formation of the 5',8-cyclo linkage results in a fused bicyclic system that is conformationally rigid. mdpi.com The additional covalent bond prevents free rotation around the C4'-C5' bond and the N-glycosidic bond (C1'-N9). mdpi.com This rigidity locks the adenine (B156593) base in an anti conformation relative to the sugar. researchgate.net The fused six-membered ring (C8-N9-C1'-O4'-C4'-C5') typically adopts a half-chair or envelope conformation. nih.govacs.org This inherent stability and rigidity of the cyclopurine structure are central to the downstream structural perturbations observed in the DNA double helix. nih.gov

O4'-exo Pseudorotation

Local and Global Distortion of the DNA Double Helix

The constrained sugar pucker directly influences the backbone torsion angles of the damaged nucleotide. Significant deviations from canonical B-DNA values are observed for several key torsion angles:

β (C5'-O5'-P-O3'): This angle shows a significant shift. For instance, in the (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG), a related cyclopurine lesion, the β angle shifts from approximately 180° in B-DNA to around -87°. acs.org

γ (C4'-C5'-O5'-P): This angle is also markedly altered. In S-cdG, the γ angle changes from about 50° to -67°. acs.org These changes are a direct result of the unusual sugar puckering required to form the C5'-C8 bond. oup.com

χ (O4'-C1'-N9-C4): The glycosidic torsion angle, χ, which defines the orientation of the base relative to the sugar, is also affected. While locked in an anti conformation, its specific value is perturbed. For example, in an S-cdA containing duplex, the χ angle is approximately -150°. nih.gov In S-cdG, it can be around -157°. acs.org

| Torsion Angle | Canonical B-DNA (approx.) | (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) (approx.) | (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) (approx.) |

|---|---|---|---|

| β | 180° | -87° acs.org | Data not specifically available for S-cdA, but significant perturbation is expected. |

| γ | 50° | -67° acs.org | Significant perturbation is a direct result of the O4'-exo pucker. oup.com |

| χ | -120° | -157° acs.org | -150° nih.gov |

The structural changes at the individual nucleotide level translate into significant distortions of the helical parameters at the site of the lesion. The O4'-exo pseudorotation perturbs the helical twist and base pair stacking. nih.govresearchgate.netfrontiersin.org Computational and NMR studies have shown that both the (5'R) and (5'S) isomers of cdA cause a high degree of distortion in base-stacking on both sides of the lesion. oup.com In a duplex containing (5'S)-cdA, the base pair at the lesion site (S-cdA•T) is propeller twisted. nih.gov Furthermore, there is an observed over-twisting of the preceding base pair relative to the lesion-containing pair. nih.gov These distortions lead to poor stacking interactions, which contributes to the thermodynamic destabilization of the DNA duplex. nih.govacs.org

Impact on Helical Twist and Base Pair Stacking at the Lesion Site

Biophysical Characterization of this compound-Containing DNA

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the three-dimensional structure of DNA duplexes containing this compound. nih.gov These studies have consistently revealed a number of key structural features.

A defining characteristic of the (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) lesion is the adoption of an unusual O4'-exo (west) conformation by the deoxyribose ring of the modified nucleotide. researchgate.netnih.gov This is a significant deviation from the typical C2'-endo conformation found in canonical B-form DNA. The covalent C5'-C8 bond locks the glycosidic torsion angle (χ) into an anti-conformation. mdpi.com

The structural perturbations are not confined to the lesion site alone. The base pair immediately 5' to the lesion is often tilted and exhibits a buckled conformation. nih.gov Interestingly, while the imino proton signal of a similar lesion, (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG), paired with cytosine (C) is observable even at high temperatures, the imino proton of the S-cdA•T pair is only visible at low temperatures and nearly disappears by 25°C, suggesting greater local duplex mobility at the S-cdA lesion site. nih.gov

Restrained molecular dynamics (rMD) simulations, which incorporate distance and dihedral angle restraints derived from NMR data, have been instrumental in refining the solution structures of DNA duplexes containing this compound. nih.govnih.gov These computational models corroborate and provide deeper insights into the structural distortions observed experimentally.

The simulations confirm that the S-cdA deoxyribose adopts the O4'-exo pucker, which in turn perturbs the helical twist and base pair stacking at the lesion site and its neighboring base pairs. researchgate.netnih.gov Despite these distortions, Watson-Crick base pairing can be maintained. researchgate.net Molecular dynamics studies have also highlighted that the R diastereomers of cyclopurine lesions generally cause greater backbone distortion and impairment of base stacking compared to the S diastereomers. nih.gov

Modeling of an S-cdA lesion within a DNA dodecamer has shown that the major conformational changes occur in the backbone torsional angles at the site of the lesion. oup.com These simulations reveal a significant perturbation of the helical twist at the lesion site for both R and S isomers. oup.com The base stacking is also highly distorted on both sides of the this compound lesion. oup.com

The structural perturbations induced by this compound have a direct and measurable impact on the thermodynamic stability of the DNA duplex. This is typically assessed using UV melting studies, where the melting temperature (Tm), the temperature at which half of the duplex DNA has dissociated into single strands, is determined. nih.govacs.org

The presence of a single S-cdA lesion significantly destabilizes a DNA duplex, as evidenced by a lower melting temperature compared to an unmodified control duplex. In one study of an undecameric duplex, the inclusion of an S-cdA lesion resulted in a decrease in the Tm by 7.5°C. nih.gov Another study on a dodecamer containing a single (5'S)-8,5'-cyclo-2'-deoxyguanosine (a similar cyclopurine lesion) reported a Tm reduction of 9°C. researchgate.netfrontiersin.org A separate investigation found that incorporating S-cdG opposite a dT reduced the Tm by 5°C, while pairing it with dA led to an 8°C reduction. acs.org

Van't Hoff analysis of the melting curves reveals the thermodynamic parameters underlying this destabilization. The presence of the S-cdA lesion leads to a less favorable (less negative) enthalpy (ΔH°) of duplex formation. nih.gov This destabilizing effect is partially offset by an increase in entropy (ΔS°). nih.gov The net result is a significant decrease in the Gibbs free energy (ΔG°) of duplex formation, with one study reporting a decrease of 3.1 kcal/mol at 37°C for an S-cdA containing duplex. nih.gov This thermodynamic destabilization is a direct consequence of the distorted base stacking and other structural perturbations caused by the lesion. nih.govacs.org

Table 1: Thermodynamic Parameters for S-cdA Containing and Unmodified DNA Duplexes

| Duplex | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| Unmodified Control | 62.1 | -90.5 | -255.4 | -15.1 |

| S-cdA•T | 54.6 | -80.9 | -225.2 | -12.0 |

| Data derived from a study on an undecameric DNA duplex. The presence of the S-cdA lesion decreases the melting temperature and results in a less favorable Gibbs free energy of duplex formation. nih.gov |

Restrained Molecular Dynamics Simulations

Structural Comparison with Other Oxidative DNA Lesions

The 8,5'-cyclopurine lesions, including this compound, represent a unique class of oxidative DNA damage because they involve damage to both the sugar and the base moieties, forming a rigid, tandem lesion. nih.govmdpi.com This sets them apart from many other common oxidative lesions, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) and 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), which are single-base lesions. researchgate.net

While 8-oxo-dG is one of the most abundant oxidative lesions and its structure and biological consequences have been extensively studied, the cyclopurine lesions present a more complex structural challenge to the cell. Unlike 8-oxo-dG, which can be readily excised by base excision repair (BER) enzymes, the covalent bond between the sugar and base in cyclopurines prevents their removal by this pathway. acs.orgnih.gov Instead, these bulky, helix-distorting lesions are substrates for the nucleotide excision repair (NER) pathway. researchgate.netacs.org

The structural distortion caused by 8,5'-cyclopurines is significant. The enforced O4'-exo sugar pucker and the rigid anti-conformation of the base are major deviations from B-DNA. researchgate.netmdpi.com In contrast, 8-oxo-dG can adopt a syn-conformation, which allows it to form a stable Hoogsteen base pair with adenine, leading to G to T transversion mutations. The structural perturbations induced by cyclopurines, such as altered helical twist and base stacking, are more pronounced than those typically associated with single-base lesions like 8-oxo-dG. researchgate.net

The level of (5'S)-cdA in pig liver DNA has been found to be within an order of magnitude of that of 8-oxo-dG and three times higher than that of 8-oxo-dA, highlighting its biological relevance. researchgate.net The unique and significant structural distortion caused by this compound underscores its importance as a potent blocker of DNA replication and transcription and a challenging lesion for cellular repair machinery. nih.govacs.org

Recognition and Repair Mechanisms of 8,5 Cyclo 2 Deoxyadenosine Lesions

Exclusive Repair by the Nucleotide Excision Repair (NER) Pathway

Unlike many other forms of oxidative DNA damage that are typically addressed by the Base Excision Repair (BER) pathway, 8,5'-cyclo-2'-deoxyadenosine is exclusively repaired by the Nucleotide Excision Repair (NER) pathway. nih.govnih.govresearchgate.netpreprints.org This exclusivity is a defining characteristic of cdA lesion repair. The bulky and helix-distorting nature of the cdA lesion is a key determinant for its recognition and processing by the NER machinery. nih.govoup.com

The fundamental reason for the inability of the Base Excision Repair (BER) pathway to repair 8,5'-cyclopurine-2'-deoxynucleosides lies in the structure of the lesion itself. researchgate.net The presence of the covalent bond between the C8 of the purine (B94841) base and the C5' of the deoxyribose sugar prevents the action of DNA glycosylases, the key enzymes that initiate BER. researchgate.netnih.gov Even if a glycosylase could cleave the N-glycosidic bond, the base would remain tethered to the sugar-phosphate backbone via the 8,5'-cyclo linkage. researchgate.net Studies have confirmed that various DNA glycosylases, including NEIL1, NEIL2, and OGG1, are unable to excise or even bind to oligonucleotides containing S-cdA or S-cdG. researchgate.net This structural impediment makes NER the sole pathway for removing these lesions. nih.govresearchgate.netcnr.it

The NER pathway demonstrates a remarkable ability to recognize a wide array of structurally diverse and helix-distorting lesions. oup.com The significant distortion of the DNA double helix caused by the 8,5'-cyclization makes cdA a suitable substrate for NER. nih.gov Research has shown that both the (5'R) and (5'S) diastereomers of cdA are recognized and repaired by the NER machinery in mammalian cell extracts. researchgate.netnih.gov The efficiency of this repair, however, can be influenced by the specific diastereomer and the surrounding DNA sequence. researchgate.netnih.gov

Mechanistic Distinctions from Base Excision Repair (BER)

Cellular Processing of this compound Damage

The cellular response to cdA damage involves a coordinated effort of several key proteins that recognize the lesion and facilitate its removal through the NER pathway.

Poly(ADP-ribose) Polymerase 1 (PARP1) is a crucial sensor of DNA damage that plays a role in various repair pathways, including NER. nih.govresearchgate.netpreprints.orgmdpi.com Recent studies have provided the first evidence that PARP1 can selectively recognize and bind to both the (5'R)- and (5'S)-diastereomers of cdA. nih.govresearchgate.netpreprints.org Interestingly, PARP1 exhibits a higher binding affinity for the 5'S-cdA lesion compared to the 5'R-cdA form in a double-stranded DNA model. nih.govresearchgate.net This differential recognition suggests that PARP1 can distinguish between the distinct DNA backbone distortions induced by the two diastereomers. nih.govresearchgate.net While PARP1 binds to the lesion, it does not possess the enzymatic activity to remove it. researchgate.net Instead, its binding is thought to be an early step in the damage recognition process, potentially signaling the recruitment of the NER machinery. researchgate.net

While primarily known as a DNA glycosylase in the BER pathway, there is compelling evidence for the involvement of NEIL1 in the NER of 8,5'-cyclo-2'-deoxyadenosines. researchgate.netnih.govacs.org Studies on neil1(-/-) knockout mice revealed a significant accumulation of both (5'R)-cdA and (5'S)-cdA in their liver DNA, even without exposure to external oxidative stress. nih.govacs.org This accumulation was not observed in control or ogg1(-/-) mice, strongly suggesting a failure in the repair of these lesions in the absence of NEIL1. nih.govacs.org Since cdA lesions are not substrates for BER, these findings point towards a role for NEIL1 within the NER pathway for these specific lesions. researchgate.netnih.govacs.org The precise mechanism of NEIL1's action in NER is still under investigation, but it may involve interaction with core NER proteins. researchgate.net

The two diastereomers of this compound, (5'R)-cdA and (5'S)-cdA, are not repaired with equal efficiency by the NER pathway. Research has consistently shown that the (5'R)-diastereomer is a better substrate for NER than the (5'S) form. researchgate.net In fact, the repair efficiency of the 5'R-diastereomers of both cdA and 8,5'-cyclo-2'-deoxyguanosine (B17932) (cdG) is approximately twice that of their corresponding 5'S counterparts. researchgate.net This difference in repair efficiency is significant and likely stems from the distinct structural distortions each diastereomer imposes on the DNA helix. The more repair-resistant nature of the 5'S-cdA lesion makes it more prone to accumulate in the genome. nih.govresearchgate.netpreprints.orgescholarship.org

Furthermore, the efficiency of NER can also be influenced by the base paired opposite the lesion. For instance, in the case of S-cdA, a mismatch with deoxycytidine (dC) is excised much more efficiently than the standard pair with thymidine (B127349) (dT). nih.gov Conversely, a mismatch with deoxyadenosine (B7792050) (dA) is repaired less efficiently. nih.gov This indicates that the human NER system utilizes multiple criteria for discriminating damaged base pairs, adding another layer of complexity to the repair process. nih.gov

| Feature | (5'R)-8,5'-Cyclo-2'-deoxyadenosine | (5'S)-8,5'-Cyclo-2'-deoxyadenosine |

| Repair Pathway | Nucleotide Excision Repair (NER) | Nucleotide Excision Repair (NER) |

| NER Repair Efficiency | Higher | Lower (approx. 2-fold less than 5'R) researchgate.net |

| PARP1 Binding Affinity | Lower | Higher nih.govresearchgate.net |

| Accumulation in neil1(-/-) mice | Significant accumulation observed nih.govacs.org | Significant accumulation observed nih.govacs.org |

Table 1: Comparison of the Repair Characteristics of (5'R)- and (5'S)-8,5'-Cyclo-2'-deoxyadenosine Diastereomers

Involvement of DNA Repair Enzymes (e.g., NEIL1) in NER Pathway

Repair of this compound within Clustered DNA Lesions

The presence of this compound (cdA) within a clustered DNA lesion, a hallmark of ionizing radiation, presents a significant challenge to cellular repair mechanisms. rsc.orgrsc.org While cdA as an isolated lesion is primarily addressed by the nucleotide excision repair (NER) pathway, its inclusion in a complex damage site containing other lesions, such as abasic (AP) sites, complicates the repair process. nih.govnih.gov The proximity and orientation of cdA relative to other lesions can significantly influence the efficiency and outcome of repair, often retarding the entire process. rsc.orgrsc.org

Studies utilizing synthetic oligonucleotides with clustered lesions have demonstrated that the repair of an AP site by the base excision repair (BER) machinery is hindered when a cdA lesion is nearby. rsc.orgrsc.org This interference is particularly pronounced when the cdA is located on the 5'-end side of the AP site. rsc.orgrsc.org The structural distortion induced by the cyclopurine lesion is thought to be a primary factor in this inhibition, likely by impeding the proper binding and function of BER enzymes. rsc.orgrsc.org

Interestingly, some research suggests that under certain circumstances, particularly when part of a single-stranded clustered DNA lesion, (5'S)cdA may be removed by the BER pathway. This can occur if the cdA is located on the 3'-end side of an adjacent damage site or when clustered lesions form structures resembling Okazaki fragments during repair. nih.gov Further investigation has shown that supplementation with polymerase β (Polβ) can promote the repair of such oligonucleotides via the BER pathway. nih.gov

Interplay with Abasic Sites

The interaction between this compound and abasic (AP) sites within a clustered DNA lesion is a critical determinant of the cellular response to this type of complex damage. The presence of cdA significantly impacts the repair of a neighboring AP site, a common lesion also induced by oxidative stress. nih.govnih.gov The efficiency of the base excision repair (BER) pathway, the primary mechanism for AP site repair, is notably compromised by a proximate cdA lesion. rsc.orgrsc.org

Research using synthetic DNA duplexes containing both a (5'S)-cdA lesion and an AP site at varying distances has revealed that the repair of the AP site is retarded when it is located within eight bases of the cdA on its 5'-end side. rsc.orgrsc.org However, if the cdA is on the 3'-end side of the AP site, its inhibitory effect is much weaker and diminishes at distances greater than or equal to eight bases. rsc.orgrsc.org This positional effect highlights the directional influence of the DNA distortion caused by cdA on the accessibility of the AP site to BER enzymes. rsc.orgrsc.org

The stereochemistry of the cdA lesion also plays a role. Studies have shown that the (5'R) diastereomer of cdA inhibits BER more strongly than the (5'S) form. nih.gov Furthermore, the repair of AP sites located opposite or one base to the 5' side of either cdA or 8,5'-cyclo-2'-deoxyguanosine (cdG) is not efficiently reconstituted. nih.gov This suggests that the specific three-dimensional structure of the clustered lesion, dictated by both the type and stereoisomer of the cyclopurine, presents a significant obstacle to the BER machinery.

The presence of cdA can also influence the initial recognition and processing steps of BER. For instance, the activity of uracil-DNA glycosylase (UDG), which excises uracil (B121893) to create an AP site, can be inhibited by a nearby cdA lesion. nih.gov Subsequently, the resulting AP site may not be a suitable substrate for human AP-site endonuclease 1 (hAPE1), further stalling the repair process. nih.gov This cascading inhibition underscores the profound impact of cdA on the coordinated action of BER enzymes.

Table 1: Influence of (5'S)-cdA Position on AP Site Repair

| Position of (5'S)-cdA relative to AP site | Effect on AP Site Repair by BER | Reference |

|---|---|---|

| ≤ 8 bases on the 5'-end side | Retarded | rsc.orgrsc.org |

| ≥ 8 bases on the 3'-end side | Weaker effect, disappears at ≥8 bases | rsc.orgrsc.org |

Influence on Repair Protein Activity in Clustered Damage

The presence of this compound within a clustered DNA lesion directly modulates the activity of various DNA repair proteins. The structural perturbation of the DNA helix caused by the cdA lesion can either hinder or, in some cases, surprisingly enhance the action of specific enzymes. rsc.orgumed.pl This influence is highly dependent on the type of repair protein, the stereochemistry of the cdA lesion, and its position relative to the other damage within the cluster. umed.plnih.gov

The activity of key base excision repair (BER) enzymes is significantly affected. While cdA itself is not a substrate for BER glycosylases, its presence can interfere with the processing of other lesions that are. nih.govnih.gov For instance, the efficiency of uracil-DNA glycosylase (UDG) and human AP site endonuclease 1 (hAPE1) can be reduced in the presence of cdA. nih.govnih.gov The degree of inhibition often depends on the cdA diastereomer; for example, the (5'S)-cdA isomer can reduce enzyme activity more than the (5'R) form in certain contexts. nih.gov Conversely, some studies have reported that the presence of cyclopurines can lead to higher activity of BER enzymes like UDG, hAPE1, OGG1, and FPG compared to controls without the cyclopurine lesion. umed.pl

The influence of cdA extends beyond BER. Poly(ADP-ribose) polymerase 1 (PARP1), a key player in the DNA damage response and various repair pathways, can recognize the distorted DNA structure caused by cdA. semanticscholar.org This recognition is stereoselective, indicating that the specific shape of the lesion is a critical factor for protein binding. semanticscholar.org The interaction of PARP1 with such lesions may play a role in signaling the presence of damage and coordinating subsequent repair activities. semanticscholar.org

Furthermore, the presence of cdA can impact enzymes not directly involved in its repair. For example, the activity of restriction endonucleases can be inhibited if a cdA lesion is located near their recognition and cleavage site. umed.pl This inhibition is often complete if the damage falls within the recognition sequence, highlighting the profound local effect of the lesion on DNA-protein interactions. umed.pl Theoretical studies also suggest that cdA can slow down charge transfer through the DNA duplex, which could impair the damage recognition process by certain glycosylases that utilize an electron-transfer mechanism. nih.gov

Table 2: Effect of this compound on Repair Protein Activity

| Repair Protein/Enzyme | Effect of cdA Presence in Clustered Lesion | Key Findings | Reference |

|---|---|---|---|

| Uracil-DNA Glycosylase (UDG) | Inhibition or increased activity reported | Activity can be reduced, especially by the (5'S) isomer. Some studies show increased activity. | nih.govumed.plnih.gov |

| Human AP site Endonuclease 1 (hAPE1) | Inhibition or increased activity reported | Activity can be reduced, especially by the (5'S) isomer. Some studies show increased activity. | nih.govumed.plnih.gov |

| Polymerase β (Polβ) | Can effectively elongate primer strand | Supplementation can force repair via BER in certain contexts. | nih.gov |

| Poly(ADP-ribose) Polymerase 1 (PARP1) | Recognizes the lesion | Binds to the distorted DNA structure, with stereoselective recognition. | semanticscholar.org |

| Restriction Endonucleases | Inhibition | Activity is inhibited if cdA is near the recognition site. | umed.pl |

Biological Consequences of 8,5 Cyclo 2 Deoxyadenosine in Nucleic Acid Processes

Interference with DNA Replication Fidelity and Processivity

The presence of 8,5'-cyclo-2'-deoxyadenosine in the DNA template is a formidable obstacle for the replication machinery, leading to a cascade of events that can compromise genomic stability. nih.govnih.gov The lesion is known to be cytotoxic, primarily by impeding the progress of DNA replication. nih.govnih.gov

Stalling of DNA Polymerases

The distorted structure of cdA within the DNA helix acts as a physical barrier, causing the stalling of replicative DNA polymerases. nih.govnih.gov This blockage is a primary contributor to the genotoxicity of this lesion. acs.orgnih.gov For instance, in Escherichia coli, the (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) lesion strongly blocks replication. acs.orgnih.gov Studies with various DNA polymerases have demonstrated this inhibitory effect. Primer extension assays with DNA polymerase IV (pol IV) from E. coli showed that the polymerase predominantly stops before the lesion. acs.orgnih.gov Similarly, the Klenow fragment (exo-), another DNA polymerase, is also significantly blocked by both S-cdA and its guanine (B1146940) counterpart, S-cdG. acs.org The accumulation of such lesions can lead to the stalling of replication forks, a situation that if unresolved, can lead to more severe DNA damage and cell death. nih.gov

Translesion Synthesis by Specialized DNA Polymerases (e.g., Pol η)

To overcome the replication block imposed by lesions like cdA, cells employ specialized translesion synthesis (TLS) DNA polymerases. nih.govnih.gov These polymerases have a more open active site, allowing them to accommodate distorted DNA templates. Human DNA polymerase η (Pol η) is a key player in the bypass of cdA. nih.govnih.govpnas.org Structural and kinetic studies have revealed that Pol η can incorporate a nucleotide opposite the cdA lesion, albeit with varying efficiency and fidelity. nih.govpnas.org

In human cells, Pol η, along with Pol ι and Pol ζ, plays a crucial role in promoting replication through S-cdA. nih.gov It is proposed that Pol η and/or Pol ι are responsible for nucleotide insertion opposite the lesion, while Pol ζ is primarily involved in the subsequent extension step. nih.gov Other polymerases, such as Pol κ, can also extend past the lesion, but with much lower efficiency. nih.gov In E. coli, the bypass of S-cdA is dependent on the function of Pol V. acs.orgnih.gov

Impact on Nucleotide Incorporation and Primer Extension

The bypass of cdA by TLS polymerases is often an error-prone process. nih.govacs.org While Pol η is most efficient at incorporating a nucleotide opposite cdA, the subsequent extension of the primer is significantly hindered. nih.govpnas.org This difficulty in primer extension is attributed to the rigid distortion of the DNA duplex caused by the cdA lesion, which prevents normal base pairing. nih.govnih.gov

Kinetic studies have provided detailed insights into the nucleotide incorporation preferences opposite cdA. For instance, E. coli Pol IV incorporates dCMP almost as efficiently as dTMP opposite S-cdA. acs.orgnih.gov In contrast, another polymerase, Dpo4, preferentially incorporates dTMP opposite S-cdA. nih.gov The choice of the inserted nucleotide can be influenced by the specific polymerase and the presence of metal ions like Mn²⁺, which can alter the geometry of the active site to better accommodate the damaged template. nih.govpnas.org

The mutagenic potential of cdA is evident from in vivo studies. In E. coli, the replication of a plasmid containing S-cdA leads to both S-cdA → T and S-cdA → G substitutions. acs.orgnih.gov The frequency of these mutations is influenced by the activity of different TLS polymerases, highlighting the complex interplay of these enzymes in determining the ultimate fate of replication at the site of the lesion. acs.orgnih.gov

Table 1: Role of DNA Polymerases in Bypassing this compound

| DNA Polymerase | Organism | Role in Bypass | Fidelity of Bypass | Reference |

|---|---|---|---|---|

| Pol η (eta) | Human | Nucleotide insertion opposite the lesion. | Can be error-prone, but is the most efficient at incorporation. | nih.govnih.govpnas.org |

| Pol ι (iota) | Human | Nucleotide insertion opposite the lesion. | Contributes to bypass. | nih.gov |

| Pol ζ (zeta) | Human | Extension step after nucleotide insertion. | Essential for completing the bypass. | nih.gov |

| Pol κ (kappa) | Human | Can extend past the lesion. | Much less efficient than other TLS polymerases. | nih.gov |

| Pol V | E. coli | Essential for bypass of the lesion. | Bypass is mutagenic. | acs.orgnih.gov |

| Pol IV | E. coli | Plays a role in S-cdA → G mutations. | Incorporates dCMP and dTMP with similar efficiency opposite S-cdA. | acs.orgnih.gov |

| Klenow fragment (exo-) | E. coli | Strongly blocked by the lesion. | Can slowly incorporate the correct nucleotide. | acs.org |

| Dpo4 | Sulfolobus solfataricus | Can extend a small fraction of the primer to a full-length product. | Preferentially incorporates dTMP opposite S-cdA. | nih.govnih.gov |

Disruption of Gene Expression and Transcription

The presence of this compound not only disrupts DNA replication but also poses a significant barrier to gene expression by impeding the process of transcription. pnas.orgoup.com

Prolonged Stalling of RNA Polymerase II (Pol II)

When the transcriptional machinery, specifically RNA Polymerase II (Pol II), encounters a cdA lesion on the DNA template, it undergoes prolonged stalling. pnas.orgosti.govnih.govebi.ac.ukpdbj.orgproteopedia.orgescholarship.org This stalling occurs because the bulky lesion physically obstructs the entry of the template DNA strand into the active site of the polymerase. osti.govnih.govebi.ac.ukpdbj.orgproteopedia.org The impaired loading of the template base immediately downstream of the cdA lesion is a key factor contributing to the stall. pnas.orgosti.govnih.govebi.ac.ukpdbj.orgproteopedia.org Research has shown that these lesions cause Pol II to stall not only at the site of the lesion but also at positions two nucleotides downstream. nih.govoup.com

Transcriptional Bypass Mechanisms of Pol II

Despite the strong block, Pol II is capable of bypassing the cdA lesion, albeit slowly. pnas.orgosti.gov This transcriptional bypass can result in both error-free and mutant transcripts. pnas.orgosti.govnih.govebi.ac.ukpdbj.orgproteopedia.orgescholarship.org A notable feature of this bypass is the preferential misincorporation of adenosine (B11128) monophosphate (AMP) immediately downstream of the lesion. pnas.orgosti.govnih.govebi.ac.ukpdbj.orgproteopedia.orgescholarship.org This phenomenon, where adenine (B156593) is inserted opposite a non-instructional lesion, is often referred to as the "A rule" and has been observed for other types of DNA damage as well. osti.govnih.govebi.ac.ukpdbj.org

Table 2: Consequences of this compound on Transcription by RNA Polymerase II

| Event | Description | Key Findings | Reference |

|---|---|---|---|

| Stalling | Pol II is blocked upon encountering the cdA lesion. | Prolonged stalling is caused by impaired loading of the template base into the active site. Stalling can occur at the lesion and downstream positions. | pnas.orgnih.govoup.comosti.govnih.govebi.ac.ukpdbj.orgproteopedia.orgescholarship.org |

| Bypass | Pol II can slowly transcribe past the lesion. | Results in both error-free and mutant transcripts. The process is facilitated by factors like TFIIF. | pnas.orgosti.govnih.govproteopedia.org |

| Mutagenesis | Misincorporation of nucleotides during bypass. | Preferential incorporation of AMP downstream of the lesion (the "A rule"). | pnas.orgosti.govnih.govebi.ac.ukpdbj.orgproteopedia.orgescholarship.org |

| Translocation Block | Difficulty in moving along the DNA template after nucleotide insertion. | A major translocation block occurs after AMP misincorporation, which reduces the rate of transcriptional mutagenesis. | osti.govnih.govebi.ac.ukpdbj.org |

Induction of Transcriptional Mutagenesis and Error-Free Transcripts

The presence of the oxidative DNA lesion this compound (cdA) within a DNA template presents a significant challenge to transcription, the process of creating an RNA copy of a DNA sequence. This lesion can lead to a variety of outcomes, including the stalling of RNA polymerase II (Pol II), the generation of accurate (error-free) transcripts, and the production of mutated transcripts, a phenomenon known as transcriptional mutagenesis. osti.govnih.govnih.govpnas.orgnih.gov

Research indicates that cdA is a strong impediment to transcription, often causing Pol II to pause or stall at the site of the damage. osti.govpnas.orgoup.com Despite this blockage, the cellular machinery does possess mechanisms to bypass the lesion, albeit with consequences for the fidelity of the resulting RNA molecule. pnas.orgnih.gov The bypass of cdA can occur without error, resulting in the correct incorporation of uridine (B1682114) monophosphate (UMP) into the nascent RNA strand opposite the lesion. osti.govpnas.org However, the process is also prone to errors, leading to transcriptional mutagenesis. nih.govnih.gov

Two primary types of mutant transcripts have been observed following the bypass of a cdA lesion by human RNA polymerase II. nih.govnih.gov The first and more common type of error involves the correct incorporation of a uridine opposite the cdA lesion, but is followed by the misincorporation of an adenosine monophosphate (AMP) opposite the template base located immediately downstream (5') of the lesion. osti.govnih.govpnas.orgnih.gov This preferential insertion of adenosine, regardless of the identity of the templating base, is referred to as "A rule" synthesis, a mechanism also noted for DNA polymerases. osti.govpnas.orgnih.gov The second type of mutation involves deletions of several nucleotides (e.g., 7, 13, or 21 nucleotides) after the polymerase successfully incorporates uridine opposite the lesion. nih.govnih.gov

Studies have shown that cellular factors can influence the outcome of transcription over a cdA lesion. For instance, the transacting factor TFIIF has been found to facilitate the bypass of cdA. osti.govnih.gov Furthermore, the frequency of deletion mutations has been observed to be affected by the presence of the Cockayne syndrome B protein, suggesting a role for specific DNA repair and transcription-associated proteins in modulating the mutagenic potential of this lesion. nih.gov

Table 1: Transcriptional Outcomes at this compound Lesions

| Transcriptional Event | Description | Key Research Findings |

| Polymerase Stalling | RNA Polymerase II is strongly blocked or paused at the site of the cdA lesion. | This is a primary consequence of the lesion, resulting from impaired loading of the adjacent template base into the polymerase active site. osti.govpnas.orgnih.gov |

| Error-Free Bypass | The polymerase correctly incorporates a uridine (U) into the RNA transcript opposite the cdA lesion. | Despite the strong block, accurate bypass is possible, leading to a correct transcript sequence at the lesion site. osti.govpnas.org |

| Transcriptional Mutagenesis (Misincorporation) | After correctly inserting a U opposite cdA, the polymerase misincorporates an adenosine (A) opposite the next base (5'-downstream). | This is a frequent error, following an "A rule" for non-templated synthesis. osti.govnih.govpnas.org |

| Transcriptional Mutagenesis (Deletion) | The polymerase generates transcripts with deletions of 7, 13, or 21 nucleotides after bypassing the lesion. | This represents a less common but significant form of mutagenesis induced by the cdA lesion. nih.govnih.gov |

Modulation of DNAzyme Catalytic Activity

DNAzymes, or deoxyribozymes, are catalytic DNA molecules capable of performing specific chemical reactions, such as the cleavage of RNA. The 10-23 DNAzyme is a well-studied example that requires divalent metal cations for its function. The integrity of its catalytic core is crucial for its activity. The introduction of the this compound (cdA) lesion into this core has been shown to significantly modulate its catalytic efficiency.

The degree of inhibition varied among the different modified DNAzymes. The order of catalytic activity was determined to be: wt-Dz > ScdA5-Dz ≈ RcdA15-Dz ≈ ScdA15-Dz > RcdA5-Dz where "wt-Dz" is the unmodified, wild-type DNAzyme, and the others represent DNAzymes with S- or R-configured cdA at position 5 or 15. mdpi.comnih.gov The most profound inhibitory effect was observed when the (5'R)-cdA isomer was placed at position 5 (RcdA5-Dz). mdpi.comnih.gov In contrast, substitution with the (5'S)-cdA isomer at the same position (ScdA5-Dz) resulted in a much weaker inhibition of activity. mdpi.com

Theoretical studies and molecular dynamics simulations suggest that the strong inhibitory effect of the cdA lesion, particularly the RcdA5 variant, is due to structural constraints imposed on the DNAzyme. mdpi.comnih.gov The covalent bond between the C5' and C8 atoms in the cyclopurine lesion increases the rigidity of the catalytic loop. mdpi.comnih.gov This reduced flexibility is thought to hamper the precise positioning of divalent metal ions (like Mg²⁺ or Mn²⁺) that are essential for catalysis. mdpi.comnih.gov Specifically, analysis revealed that the distance between phosphate (B84403) groups at the modification site was significantly increased in the RcdA5-Dz compared to the unmodified DNAzyme, which could disrupt the optimal catalytic conformation. mdpi.com

Table 2: Effect of this compound on 10-23 DNAzyme Activity

| DNAzyme Variant | Modification Details | Observed Catalytic Activity | Postulated Mechanism of Inhibition |

| wt-Dz | Wild-Type (unmodified) | Highest activity | N/A |

| ScdA5-Dz | (5'S)-cdA at position 5 | Moderately decreased activity | Increased rigidity of the catalytic loop. mdpi.com |

| RcdA5-Dz | (5'R)-cdA at position 5 | Severely decreased activity | Strong hampering of catalytic loop flexibility, impairing metal ion positioning. mdpi.comnih.gov |

| ScdA15-Dz | (5'S)-cdA at position 15 | Moderately decreased activity | Increased rigidity of the catalytic loop. mdpi.comnih.gov |

| RcdA15-Dz | (5'R)-cdA at position 15 | Moderately decreased activity | Increased rigidity of the catalytic loop. mdpi.comnih.gov |

Analytical Methodologies for Detection and Quantification of 8,5 Cyclo 2 Deoxyadenosine

Liquid Chromatography-Mass Spectrometry (LC/MS) Based Approaches

Liquid chromatography combined with mass spectrometry (LC/MS) has emerged as a highly effective and widely used technique for the analysis of 8,5'-cyclo-2'-deoxyadenosine. nist.gov This approach offers the necessary sensitivity and specificity to identify and quantify this lesion within complex biological matrices like DNA hydrolysates. nist.gov The covalent bond between the sugar and base moieties in this compound prevents its release by acid hydrolysis, making enzymatic hydrolysis a necessary precursor to analysis. nih.govoup.com LC/MS is well-suited for analyzing the resulting mixture of nucleosides. nist.gov

Isotope-Dilution Mass Spectrometry for High Accuracy and Sensitivity

Isotope-dilution mass spectrometry is a powerful method for the accurate quantification of this compound. nist.gov This technique involves the use of stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass. nist.gov By adding a known amount of the labeled standard to a sample, the native compound can be quantified with high precision, correcting for any sample loss during preparation and analysis.

Liquid chromatography/isotope-dilution tandem mass spectrometry (LC/MS/MS) has been successfully employed to measure the (5'R)- and (5'S)-diastereomers of this compound in DNA. osti.gov This methodology is highly sensitive, with detection limits in the femtomole (fmol) range on-column. nist.govosti.gov For instance, a detection level of approximately 5 fmol has been reported for this compound. nist.gov The use of isotope-dilution LC/MS/MS has been pivotal in quantifying background levels of these lesions in vivo and in studying their accumulation in various disease states. osti.govacs.org

Separation and Quantification of (5'R)- and (5'S)-Diastereomers

This compound exists as two diastereomers, (5'R)-cdA and (5'S)-cdA, which are formed depending on the stereochemistry at the C5' position. researchgate.netnih.gov Analytical methods must be capable of separating and individually quantifying these two forms, as they may have different biological activities and repair efficiencies. ebi.ac.uk

LC/MS methods have been successfully developed to resolve and measure both diastereomers. nist.gov The chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of water and an organic solvent like acetonitrile. nist.gov Under optimized conditions, baseline separation of the (5'R) and (5'S) diastereomers can be achieved, allowing for their distinct quantification by the mass spectrometer. nist.gov Studies have shown that in mammalian tissues, the level of the (5'S) diastereomer is often greater than that of the (5'R) diastereomer. ebi.ac.uknist.gov

Applications in Cellular and Tissue DNA Analysis

LC/MS-based methodologies have been instrumental in detecting and quantifying this compound in DNA from various biological sources, including cultured cells and animal tissues. nih.govnih.gov These techniques have been applied to investigate the levels of cdA in different organs and to study the effects of DNA repair deficiencies. nih.govnist.gov

For example, LC/MS analysis has been used to compare the levels of (5'S)-cdA with other oxidative DNA lesions, such as 8-hydroxy-2'-deoxyguanosine (B1666359), in pig liver DNA. nih.gov The results indicated that the levels of (5'S)-cdA were comparable to those of other significant oxidative lesions. nih.govresearchgate.net Furthermore, these methods have been employed to study the accumulation of cdA in mouse models of diseases with defective nucleotide excision repair, providing insights into the role of this lesion in pathology. nist.govdeu.edu.tr The ability to accurately measure cdA in cellular and tissue DNA is essential for understanding its role in mutagenesis, carcinogenesis, and other disease processes. nist.gov

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques

Gas chromatography-mass spectrometry (GC/MS) represents another powerful tool for the analysis of DNA damage products, including this compound. nist.gov Before analysis by GC/MS, the non-volatile nucleosides must be derivatized to make them volatile. nist.gov This is typically achieved by silylation, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). nist.gov

GC/MS with selected-ion monitoring (SIM) has been used to identify and quantify both diastereomers of this compound in DNA exposed to ionizing radiation. nist.gov The results obtained by GC/MS have been shown to be comparable to those from LC/MS analysis, validating the accuracy of both techniques. nist.gov The use of stable isotope-labeled internal standards is also crucial for accurate quantification in GC/MS, similar to its application in LC/MS. nist.gov While both techniques are effective, LC/MS is often preferred for its ability to analyze the nucleosides directly without the need for derivatization. nist.gov

Enzymatic Hydrolysis for Release of this compound from DNA

The unique structure of this compound, with its covalent bond between the C8 of the purine (B94841) base and the C5' of the sugar moiety, makes it resistant to acid hydrolysis, which would typically cleave the glycosidic bond. oup.comnih.gov Therefore, complete enzymatic hydrolysis of the DNA to its constituent nucleosides is required to release cdA for subsequent analysis. nih.govoup.com

The efficiency of the enzymatic digestion is critical for the accurate quantification of this lesion. researchgate.net Incomplete release of cdA from the DNA backbone will lead to an underestimation of its actual levels. nih.gov

Optimization of Enzyme Combinations

There has been some debate in the scientific literature regarding the optimal combination of enzymes for the complete release of 8,5'-cyclopurine-2'-deoxynucleosides from DNA. nih.govresearchgate.net Early studies often employed a cocktail of four enzymes: deoxyribonuclease I (or nuclease P1), snake venom phosphodiesterase, calf spleen phosphodiesterase, and alkaline phosphatase. nih.govoup.com

More recent research has focused on optimizing this enzymatic cocktail to ensure complete and efficient hydrolysis. nih.govresearchgate.net One study demonstrated that a combination of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase is sufficient for the complete release of (5'S)-cdA from DNA. nih.govnih.gov Another study proposed a cost-effective and efficient protocol using a combination of benzonase and nuclease P1. researchgate.net The choice of enzymes and the optimization of digestion conditions are critical steps in the analytical workflow to ensure reliable and accurate measurement of this compound. nih.govresearchgate.net

| Enzyme Combination | Efficacy | Reference |

| Deoxyribonuclease I, Snake Venom Phosphodiesterase, Calf Spleen Phosphodiesterase, Alkaline Phosphatase | Effective for releasing 8,5'-cyclopurine-2'-deoxynucleosides. | nih.govoup.com |

| Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase | Shown to completely release (5'S)-cdA from DNA. | nih.govnih.gov |

| Benzonase, Nuclease P1 | Proposed as a cost-effective and efficient combination for DNA digestion. | researchgate.net |

| Nuclease P1, Bacterial Alkaline Phosphatase | Reported to result in incomplete release, yielding trimers containing (5'S)-cdA. | nih.gov |

Effects of Neighboring Nucleosides on Release Efficiency

The accurate quantification of this compound from a DNA strand is contingent on its complete enzymatic release. Research has shown that the identity of the nucleoside located 5' to the cdA lesion significantly impacts the efficiency of this release. oup.com

Liquid chromatography/mass spectrometry (LC/MS) has been employed to study the enzymatic release of (5’S)-8,5'-cyclo-2'-deoxyadenosine from dinucleotides, oligodeoxynucleotides, and DNA. oup.com Studies have demonstrated that while a combination of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase can achieve complete release of (5’S)-cdA from DNA, the specific neighboring nucleoside plays a crucial role. oup.comnih.gov This finding underscores the importance of considering the sequence context when quantifying this particular DNA lesion to ensure accurate and reliable measurements.

Immunoassay Development for this compound Detection

To facilitate the detection and quantification of this compound, particularly in the context of diseases like xeroderma pigmentosum (XP) where it is hypothesized to accumulate, specific immunoassays have been developed. ebi.ac.uknih.gov

Generation of Monoclonal Antibodies

A key component in the development of these immunoassays is the generation of monoclonal antibodies that specifically recognize the this compound lesion. ebi.ac.uk A notable achievement in this area is the creation of the monoclonal antibody designated as CdA-1. ebi.ac.uknih.gov This antibody is specific for purine cyclonucleosides within single-stranded DNA and demonstrates a particular recognition of this compound. ebi.ac.uk The development of such specific antibodies is a critical step, as it allows for the targeted detection of the lesion without the necessity of DNA hydrolysis, which is required by other methods. ebi.ac.uk

Quantitative and In Situ Detection Capabilities

The development of monoclonal antibodies like CdA-1 has enabled both quantitative and in situ detection of this compound. ebi.ac.uk An enzyme-linked immunosorbent assay (ELISA) utilizing the CdA-1 antibody has been established, demonstrating a linear dose-response relationship between the amount of the lesion in oligonucleotides and the antibody's binding. ebi.ac.uknih.gov This quantitative immunoassay has been used to show that treatment with Fenton-type reagents, which induce oxidative stress, leads to a dose-dependent increase in the formation of this lesion in DNA. ebi.ac.uk

Furthermore, immunofluorescent analysis with the CdA-1 antibody has made it possible to visualize this compound within human osteosarcoma cells that have been transfected with oligonucleotides containing the lesion. ebi.ac.uk This in situ detection capability is invaluable for studying the cellular localization and biological consequences of this type of DNA damage. ebi.ac.uk The sensitivity of the ELISA has been optimized to detect approximately one cyclo-dA lesion per 10⁶ nucleosides. nih.gov

³²P-Postlabeling Assay for Oxidatively Generated Lesions

The ³²P-postlabeling assay is another sensitive technique employed for the detection of bulky DNA adducts, including oxidatively generated lesions like this compound. researchgate.netnih.gov This method is capable of detecting a very low frequency of lesions, in the range of 1–5 lesions per diploid mammalian cell. researchgate.netnih.gov

Research utilizing this assay has provided evidence that certain bulky oxidative lesions, known as I-compounds, found in the DNA of normal mammalian organs are, in fact, dinucleotides containing this compound. researchgate.netnih.gov Specifically, dinucleotides with the sequences pAp-cAp, pCp-cAp, pTp-cAp, and pGp-cAp have been identified. researchgate.netnih.gov The assay involves the digestion of DNA, followed by the transfer of a ³²P-labeled phosphate (B84403) to the 5'-hydroxyl group of the normal nucleoside adjacent to the lesion. researchgate.net The resulting ³²P-labeled dinucleotides are then resolved using thin-layer chromatography. researchgate.net

This technique has been instrumental in demonstrating that the levels of these lesions increase significantly after normal birth in neonatal rat liver DNA. researchgate.netnih.gov The ³²P-postlabeling assay provides a powerful tool for investigating the presence and quantity of this compound in tissues, particularly in response to oxidative stress and in the context of genetic disorders affecting DNA repair, such as xeroderma pigmentosum. researchgate.netnih.gov

Role of 8,5 Cyclo 2 Deoxyadenosine in Disease Pathogenesis

Association with Neurodegenerative Conditions

The accumulation of unrepaired DNA damage in non-dividing cells, such as neurons, is a key factor in the development of neurodegenerative diseases. The persistence of lesions like 8,5'-cyclo-2'-deoxyadenosine, which obstruct fundamental cellular processes, is particularly detrimental to neuronal health and longevity. nih.gov

Xeroderma pigmentosum (XP) is a rare genetic disorder characterized by defects in the NER pathway. nih.govscielo.br While most known for extreme sensitivity to sunlight and a high risk of skin cancer, about 25-30% of XP patients also develop progressive neurological symptoms, including mental deterioration, sensorineural deafness, and ataxia. nih.gov A leading hypothesis posits that these neurological abnormalities are linked to the accumulation of endogenous, oxidatively generated DNA damage that the deficient NER system cannot repair. nih.govmedrxiv.org

8,5'-cyclopurine-2'-deoxynucleosides, including cyclo-dA, are considered strong candidates for the specific neurodegenerative DNA lesions in XP. researchgate.netnih.govacs.org Because neurons have high metabolic activity, they are subject to significant oxidative stress, leading to the formation of these lesions. In individuals with a functional NER pathway, this damage is removed. However, in XP patients, particularly those from complementation groups A, C, and D who exhibit neurological disease, these lesions persist. nih.gov The accumulation of cyclo-dA is thought to block transcription, interfering with the expression of genes essential for neuronal function and survival, ultimately leading to cell death and the observed neurological decline. nih.gov

Research using mouse models has provided direct evidence supporting this hypothesis. Studies on XP group A gene-knockout (Xpa-/-) mice, which exhibit neurological symptoms, have shown an age-dependent accumulation of cyclo-dA lesions in brain tissues. nih.gov The levels of these lesions were significantly higher in the brains of the Xpa-/- mice compared to their wild-type counterparts, correlating with the onset of neurodegeneration. nih.gov

| Finding | Model/System | Key Observation | Reference |

|---|---|---|---|

| Hypothesized Role in XP Neurodegeneration | Human XP Patients | Neurological symptoms in XP patients are hypothesized to result from the accumulation of unrepaired oxidative DNA lesions like cyclo-dA due to defective NER. | researchgate.netnih.govacs.orgnih.govmedrxiv.org |

| Accumulation in Animal Model | Xeroderma Pigmentosum group A gene-knockout (Xpa-/-) mice | Significantly higher, age-dependent accumulation of cyclo-dA was observed in the brain tissue of Xpa-/- mice compared to wild-type mice. | nih.gov |

| Repair Pathway | Human Cells | 8,5'-cyclopurine-2'-deoxynucleosides are repaired by the nucleotide excision repair (NER) pathway, not base excision repair (BER). | nist.govnih.govmdpi.commedrxiv.org |

The accumulation of DNA damage is a hallmark of the aging process. researchgate.net The "DNA damage theory of aging" suggests that the gradual accumulation of genetic lesions, particularly in long-lived post-mitotic cells like neurons, contributes to the functional decline observed in aging. Oxidative stress is a major contributor to this age-related damage. researchgate.nettandfonline.com

Studies have demonstrated that 8,5'-cyclopurine-2'-deoxynucleosides (cPu), including cyclo-dA, accumulate spontaneously in the nuclear DNA of mammals with age. researchgate.net Research on wild-type mice showed a tissue-specific pattern of accumulation, with the highest levels found in the liver, followed by the kidney and brain. researchgate.net This accumulation was even more pronounced in DNA repair-deficient progeroid mice, which exhibit accelerated aging phenotypes. researchgate.net These findings provide strong evidence that endogenous DNA repair mechanisms are insufficient to completely clear lesions like cyclo-dA over a lifetime, supporting the idea that their buildup contributes to the aging process and associated neurodegeneration. researchgate.net

Accumulation in Xeroderma Pigmentosum Patients with Neurological Manifestations

Contribution to Carcinogenesis Pathways

Carcinogenesis is a multistep process fundamentally linked to the accumulation of mutations and genomic instability. nist.gov Oxidatively induced DNA damage is a major endogenous source of these genetic alterations, playing a significant role in the initiation and progression of cancer. grantome.comnist.gov

Reactive oxygen species (ROS), byproducts of normal cellular metabolism, can damage DNA through various reactions. grantome.com The hydroxyl radical is a particularly potent ROS that can attack the sugar-phosphate backbone of DNA, leading to the formation of this compound. grantome.com This lesion is mutagenic and can be lethal to cells if not repaired. grantome.com Its bulky, helix-distorting nature can block the progression of DNA polymerases during replication, potentially leading to strand breaks or inaccurate translesion synthesis, both of which promote genomic instability—a hallmark of cancer. grantome.comnist.gov The persistence of such lesions can contribute to the mutational load that drives the transformation of a normal cell into a cancerous one. nist.gov

The accumulation of this compound has been specifically implicated in breast cancer. nist.govtandfonline.com Studies have measured the levels of (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA), a specific diastereomer of cyclo-dA, in the DNA of different cell types from normal human breast tissue. nist.gov This research revealed that the concentration of S-cdA in the stromal DNA varies with age, with the highest levels found in women between the ages of 33 and 46, a period that corresponds with a sharp increase in breast cancer incidence. grantome.comnist.gov

Further studies have shown that oxidatively induced DNA lesions, including 8-hydroxyguanine (B145757) and 8-hydroxyadenine, accumulate in cancerous breast tissues compared to normal tissue. grantome.comtandfonline.com The cellular implications of cyclo-dA accumulation are profound. A single S-cdA lesion within a critical gene regulatory element, such as a TATA box, can prevent the binding of essential transcription factors, thereby strongly reducing or completely blocking gene expression. nist.govtandfonline.com This disruption of gene regulation can affect tumor suppressor genes or other pathways critical for maintaining cellular homeostasis, thus contributing to the cancer phenotype.

| Tissue | Age Group (Women) | Concentration of (5'S)-8,5'-cyclo-2'-deoxyadenosine in Stroma (lesions/10⁶ bases) | Reference |

|---|---|---|---|

| Normal Breast | 17-30 | 0.04 ± 0.02 | nist.gov |

| Normal Breast | 33-46 | 0.13 ± 0.07 | nist.gov |

Link to Oxidatively Induced DNA Damage in Cancer

Significance as a Biomarker of Oxidative Stress and DNA Damage

An ideal biomarker for disease should be measurable in easily accessible biological samples, such as urine, and should accurately reflect a specific pathological process. nist.govnih.gov Given that this compound is a direct consequence of oxidative DNA damage and is excised from DNA during repair, it has emerged as a promising biomarker for monitoring these processes in the human body. nist.gov

Researchers have successfully developed methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the (5'R) and (5'S) diastereomers of this compound in human urine. nih.govnist.govosti.gov The presence of these lesions in urine confirms that they are formed in the body and subsequently removed by DNA repair mechanisms and excreted. nih.gov This discovery opens the door to using urinary levels of R-cdA and S-cdA as non-invasive biomarkers to assess the level of systemic oxidative stress and DNA damage. nih.govnist.gov Such biomarkers could be invaluable for the early detection of diseases associated with oxidative stress, like cancer and atherosclerosis, as well as for monitoring disease progression and the effectiveness of therapeutic interventions. nih.govnist.govacs.org

Detection in Biological Fluids (e.g., Human Urine)

The detection and quantification of this compound (cdA) and its diastereomers, (5'R)-8,5'-cyclo-2'-deoxyadenosine (R-cdA) and (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA), in human urine have emerged as a significant area of research for monitoring oxidative DNA damage. nist.govnist.govosti.gov These modified nucleosides are products of DNA damage, and their presence in urine suggests they are excreted after repair, making them potential non-invasive biomarkers for various disease processes. nist.govnih.gov

Historically, the analysis of oxidatively damaged DNA has focused on lesions like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG). nist.gov However, the discovery of R-cdA and S-cdA in urine has opened new avenues for assessing DNA damage and repair mechanisms. nist.govnist.gov Unlike many other oxidative DNA lesions that are primarily repaired by base excision repair (BER), 8,5'-cyclopurine-2'-deoxynucleosides are repaired by the nucleotide excision repair (NER) pathway. nist.govnih.gov This distinction makes their measurement in urine a potential indicator of NER activity. nist.gov

The primary method for the detection and quantification of R-cdA and S-cdA in human urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. nist.govnist.govosti.gov This technique offers high sensitivity and specificity, allowing for the accurate measurement of these compounds. nist.govnist.gov The process typically involves the collection of urine samples, followed by purification and analysis using LC-MS/MS. nist.govnist.gov Stable isotope-labeled analogues of R-cdA and S-cdA are used as internal standards to ensure quantification accuracy. nist.gov

Studies have successfully identified and quantified both R-cdA and S-cdA in the urine of healthy volunteers. nist.govnist.gov Research has shown that these compounds exist as free nucleosides in urine, not as part of larger oligodeoxynucleotides. nist.gov This suggests that after being excised from the DNA by the NER system, the resulting oligodeoxynucleotides are likely hydrolyzed into individual nucleosides before or during their excretion into the urine. nist.gov The levels of R-cdA and S-cdA in urine are found to be approximately two orders of magnitude lower than that of 8-OH-dG, which is consistent with the relative abundance of these lesions in tissues. nist.gov

The presence of R-cdA and S-cdA in urine is significant because it provides a measurable output of NER activity on oxidatively damaged DNA. nist.gov This has led to the proposal that these molecules could serve as valuable biomarkers for diseases associated with increased oxidative stress and DNA damage, such as carcinogenesis. nist.govnist.govnih.gov

Table 1: Detection Methods for this compound in Human Urine

| Method | Description | Key Findings |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution | A highly sensitive and specific method for quantifying R-cdA and S-cdA. nist.govnist.govnist.gov | Successfully detected and quantified R-cdA and S-cdA in the urine of healthy individuals and patients with atherosclerosis. nist.govacs.orgnist.gov Levels were significantly higher in atherosclerosis patients. acs.orgnist.gov |

Potential Application in Atherosclerosis Research

The role of this compound and its diastereomers, R-cdA and S-cdA, as potential biomarkers extends to the field of atherosclerosis research. acs.orgnist.govnih.gov Atherosclerosis is recognized as an inflammatory disease where oxidative stress plays a crucial role in its pathogenesis. nist.gov This increased oxidative stress leads to oxidatively induced DNA damage. nist.gov

It has been hypothesized that the DNA damage products R-cdA and S-cdA could serve as effective biomarkers for the risk and diagnosis of atherosclerosis. acs.orgnist.gov To investigate this, studies have been conducted to measure the levels of these compounds, along with the more commonly studied 8-hydroxy-2'-deoxyguanosine (8-OH-dG), in the urine of atherosclerosis patients and healthy individuals. acs.orgnist.gov

Using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, researchers have demonstrated that the concentrations of R-cdA and S-cdA are significantly higher in the urine of patients with atherosclerosis compared to healthy controls. acs.orgnist.gov The statistical significance of the difference in R-cdA and S-cdA levels between the two groups was found to be very high (p < 0.0001). nist.gov While the levels of 8-OH-dG were also significantly elevated in atherosclerosis patients, the significance was greater for R-cdA and S-cdA. nist.gov

These findings strongly suggest an increased production of R-cdA and S-cdA in the DNA of individuals with atherosclerosis, which is consistent with the known increase in oxidative stress and inflammation associated with the disease. nist.gov The elevated excretion of these lesions in the urine may also point to a functional DNA repair mechanism in these patients. nist.gov The ability to accurately and reproducibly measure R-cdA and S-cdA in urine highlights their potential as reliable biomarkers for assessing the risk and presence of atherosclerosis. acs.orgnist.gov

Table 2: Urinary Levels of DNA Damage Products in Atherosclerosis Patients and Controls

| Biomarker | Atherosclerosis Patients (mean level) | Healthy Controls (mean level) | Statistical Significance (p-value) | Reference |

| (5'R)-8,5'-cyclo-2'-deoxyadenosine (R-cdA) | Significantly Higher | Lower | < 0.0001 | nist.gov |

| (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) | Significantly Higher | Lower | < 0.0001 | nist.gov |

| 8-hydroxy-2'-deoxyguanosine (8-OH-dG) | Significantly Higher | Lower | Significant | nist.gov |

Q & A

Basic Question: What methodologies are recommended for detecting and quantifying cdA in DNA samples?

Answer:

Detection of cdA requires enzymatic digestion of DNA followed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or LC-MS/MS/MS. Key steps include:

- Enzymatic Digestion : Use a combination of DNase I, phosphodiesterases I/II, and alkaline phosphatase to hydrolyze DNA to nucleosides .

- Isotope Dilution : Add isotopically labeled internal standards (e.g., [15N]-cdA) for quantification .

- Chromatography : Employ reversed-phase HPLC (e.g., Alltima C18 column) with gradient elution (methanol/ammonium acetate) to separate cdA diastereomers .

- Mass Spectrometry : Use MRM (multiple reaction monitoring) modes for sensitivity, with transitions like m/z 284→168 for cdA .

Basic Question: How do nucleotide excision repair (NER) and base excision repair (BER) pathways differ in processing cdA?

Answer:

- NER Pathway : cdA is primarily repaired via NER due to the covalent C8-C5′ bond, which distorts DNA helicity and resists glycosylase activity. XPC-RAD23B recognizes the lesion, initiating excision of a 24–32 nucleotide fragment .

- BER Pathway : Inefficient for cdA because DNA glycosylases cannot cleave the modified glycosidic bond. This renders BER ineffective compared to NER .

Advanced Question: How can Fenton-type reagents be optimized to induce cdA in vitro, and what factors influence diastereomer ratios?

Answer:

- Reagent System : Treat calf thymus DNA with Cu(II)/H₂O₂/ascorbate or Fe(II)/H₂O₂/ascorbate under aerobic conditions. Ascorbate maintains metal ions (Cu⁺/Fe²⁺) in reduced states to drive hydroxyl radical generation .

- Dose Dependency : cdA formation is dose-dependent for both Cu(II) and Fe(II), with higher yields from Cu(II) systems .

- Diastereomer Bias : (5′R)-cdA is produced 2–10× more efficiently than (5′S)-cdA due to steric constraints during radical cyclization .

Advanced Question: Why do (5′S)-cdA diastereomers accumulate more in mammalian tissues despite lower in vitro formation rates?

Answer:

This discrepancy arises from repair efficiency differences :

- Repair Bias : NER preferentially excises (5′R)-cdA, leaving (5′S)-cdA lesions persistent in vivo. This is supported by higher (5′S) levels in tissues like liver and brain .

- Structural Recognition : The (5′R) lesion creates greater helical distortion, enhancing XPC binding and repair .

Advanced Question: How does cdA impact transcription, and what experimental models quantify this effect?

Answer:

- Transcription Blockage : cdA stalls RNA polymerase II, reducing transcriptional elongation by >90% in mammalian cells. This is measured via luciferase reporter assays or qRT-PCR .

- Methodology :

Advanced Question: What translesion synthesis (TLS) polymerases bypass cdA during replication, and what mutagenic outcomes are observed?

Answer:

- Key Polymerases :

- Mutagenicity : TLS across cdA induces ~30% mutation frequency, predominantly G→T transversions or deletions in human cells .

Advanced Question: How can cdA serve as a biomarker for oxidative stress in disease models?

Answer:

- Quantitative Analysis : Measure cdA levels in urine or tissue DNA via LC-MS/MS with isotope dilution. For example, atherosclerosis patients exhibit 2–3× higher (5′S)-cdA levels than controls .

- Correlation Studies : Link elevated cdA to oxidative stress markers (e.g., 8-oxo-dG) in diseases like Wilson’s disease or iron overload disorders .

Advanced Question: What contradictions exist in cdA accumulation data across aging and disease studies, and how are they resolved?

Answer:

- Contradiction : Some studies report age-dependent cdA accumulation in rodent brains, while others show no change in human fibroblasts .

- Resolution : Tissue-specific repair capacity (e.g., high NER activity in dividing cells vs. post-mitotic neurons) and lesion stability (cdA persists in non-replicating tissues) explain these differences .

Advanced Question: What computational models predict cdA’s impact on DNA structure and polymerase fidelity?

Answer:

- MD Simulations : Show that cdA induces a 30° helical bend, disrupting base pairing and polymerase binding .

- Quantum Mechanics : Predicts low probability of C4′-exo sugar conformation required for cdA formation, aligning with its rarity in undamaged DNA .

Advanced Question: How do cpG methylation and sequence context influence cdA formation and repair?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。